molecular formula C17H27NO5 B2967925 3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate CAS No. 1225437-08-0

3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate

Cat. No.: B2967925
CAS No.: 1225437-08-0
M. Wt: 325.405
InChI Key: JUBTYFPNWAWUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[55]undecane-3,10-dicarboxylate is a complex organic compound with the molecular formula C17H27NO5 It is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system

Scientific Research Applications

3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It is intended for research and development use, and not for direct human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[55]undecane-3,10-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and organic solvents to facilitate the cyclization and alkylation processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Compared to similar compounds, 3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate stands out due to its additional functional groups and the specific arrangement of atoms within its spirocyclic structure.

Properties

IUPAC Name

3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c1-16(2,3)23-15(21)18-9-7-17(8-10-18)6-5-13(19)12(11-17)14(20)22-4/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBTYFPNWAWUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)C(C2)C(=O)OC)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dimethyl 3,3′-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)dipropanoate (600 mg, 1.68 mmol) was dissolved in dry THF (10 ml) and a solution of t-BuOK (417 mg, 3.6 mmol) in THF was added at ice cold reaction conditions. The reaction mixture was stirred at room temperature for 2 h. TLC revealed completion of the reaction. The solvent was evaporated to dryness, the residue diluted with ethyl acetate and washed with water and brine. The organic layer was dried over Na2SO4, concentrated to dryness and purified by column chromatography to obtain the desired compound. Yield: 78%
Name
Dimethyl 3,3′-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)dipropanoate
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
417 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

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